molecular formula C26H21N5O2 B606564 7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole CAS No. 1627716-22-6

7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole

Cat. No. B606564
M. Wt: 435.487
InChI Key: AEANZCXROGPSBY-UHFFFAOYSA-N
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Description

The compound “7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole” is a chemical compound with the CAS Number: 2413904-25-1 . It has a molecular weight of 466.54 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxazole derivatives in general have been synthesized and evaluated for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .


Molecular Structure Analysis

The InChI code for the compound is 1S/C28H26N4O3/c1-18-28 (19 (2)35-32-18)24-14-26-23 (15-27 (24)34-17-20-7-9-22 (33-3)10-8-20)25 (11-13-30-26)31-16-21-6-4-5-12-29-21/h4-15H,16-17H2,1-3H3, (H,30,31) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

BET Bromodomain Inhibition in Leukemia and Breast Cancer

One significant application of a compound closely related to 7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole is as a BET bromodomain inhibitor. Zhao et al. (2017) synthesized a series of 9H-pyrimido[4,5-b]indole-containing compounds to target BET proteins, which play a crucial role in various cancers. Specifically, compound CD161 demonstrated potent inhibition of cell growth in acute leukemia and triple-negative breast cancer models in mice, suggesting its potential as an anticancer agent (Zhao et al., 2017).

Synthesis of Fused Pyridine and Oxazole-polycyclic Systems

Nicolaides et al. (1989) explored the synthesis of various fused pyridine-and oxazole-polycyclic systems from a related compound, 10-(methoxyimino)phenanthren-9-one. This study demonstrates the chemical versatility and potential of such structures in creating novel compounds, which could have implications in the development of new drugs or materials (Nicolaides et al., 1989).

Development of 5-Lipoxygenase-Activating Protein Inhibitors

The compound AM103, closely related to the queried chemical, was developed as an inhibitor of 5-lipoxygenase-activating protein, which plays a role in leukotriene synthesis. Hutchinson et al. (2009) found that AM103 demonstrated potent in vitro and in vivo inhibition of leukotriene synthesis, indicating its potential for treating conditions like asthma (Hutchinson et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEANZCXROGPSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole
Reactant of Route 2
Reactant of Route 2
7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole
Reactant of Route 3
Reactant of Route 3
7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole
Reactant of Route 4
Reactant of Route 4
7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole
Reactant of Route 5
Reactant of Route 5
7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole
Reactant of Route 6
Reactant of Route 6
7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole

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